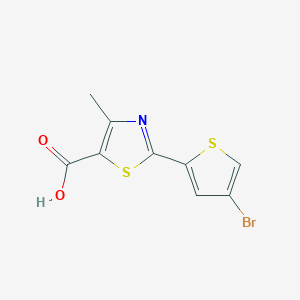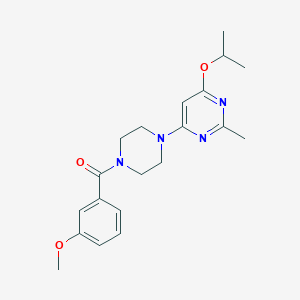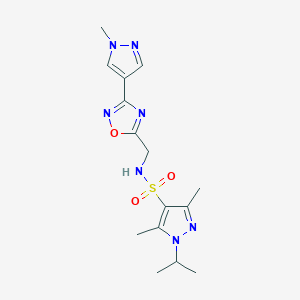
2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains several functional groups common in organic chemistry, including a bromothiophene, a thiazole, and a carboxylic acid . These groups are often found in various pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like NMR and IR spectroscopy . These techniques provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis
The compound you’re asking about likely undergoes reactions typical of its functional groups. For example, the bromothiophene group can participate in various cross-coupling reactions. The carboxylic acid group can undergo reactions like esterification and amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques like melting point determination, solubility testing, and spectroscopic analyses can provide information about these properties .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
A study by Dawood et al. (2015) explores the microwave-assisted synthesis of derivatives involving 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole, emphasizing its use in Suzuki cross-coupling reactions. This technique highlights its potential in facilitating efficient and rapid chemical reactions (Dawood, Elamin, & Faraga, 2015).
Synthesis of Pyrazole Amides
Kanwal et al. (2022) discuss the synthesis of pyrazole-thiophene-based amide derivatives using 5-Bromothiophene carboxylic acid. This synthesis explores the structural features and non-linear optical properties of the derivatives, offering insights into their potential applications in materials science (Kanwal et al., 2022).
Antifungal and Antibacterial Evaluation
Sharma et al. (2022) investigate the antifungal and antibacterial properties of 5-bromothiophene-based derivatives. Their study indicates the potential use of these compounds in developing new antimicrobial agents (Sharma et al., 2022).
Antioxidant Evaluation
Althagafi (2022) examines the antioxidant activities of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl) ethylidene-hydrazinylthiazole derivatives. This research contributes to understanding the potential health benefits and applications of these compounds in medicine (Althagafi, 2022).
Aluminum(III) Detection
Lambert et al. (2000) explore the use of thiophene derivatives, including 2-(4,5-dihydro-1,3-thiazol-2-yl)phenol, for the detection of Aluminum(III). This study underscores the potential utility of these compounds in environmental and biological monitoring applications (Lambert et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S2/c1-4-7(9(12)13)15-8(11-4)6-2-5(10)3-14-6/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAUFLOIXNBEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CS2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)
![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)
![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)





![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)




